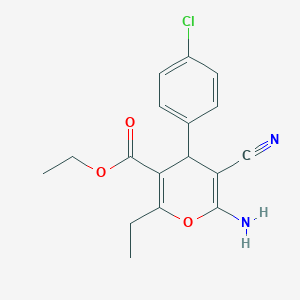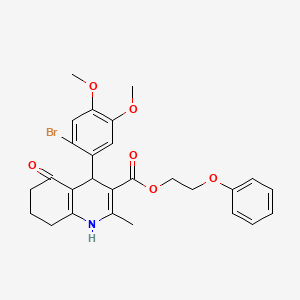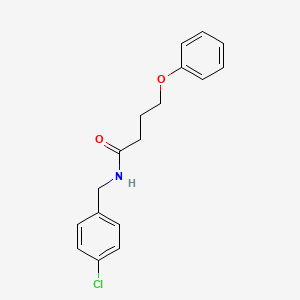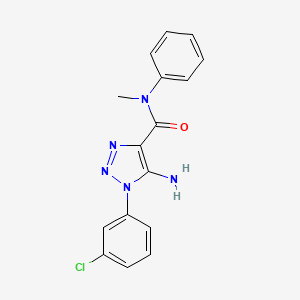
ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate, also known as ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-ethyl-4-pyran-3-carboxylate or AC-3933, is a chemical compound that belongs to the pyran class of organic compounds. It has been found to have potential applications in scientific research, particularly in the fields of medicinal chemistry and drug development.
Mécanisme D'action
The mechanism of action of ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate 6-amino-4-(4-chlorophenyl)-5-cyano-2-ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate-4H-pyran-3-carboxylate is not fully understood. However, it has been suggested that it may act by binding to and inhibiting the activity of certain enzymes, such as protein kinases and phosphodiesterases, which are involved in various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound 6-amino-4-(4-chlorophenyl)-5-cyano-2-ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate-4H-pyran-3-carboxylate have been studied in vitro and in vivo. It has been found to have potential anticancer, anti-inflammatory, and antiviral activities. It has also been shown to inhibit the growth of certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate 6-amino-4-(4-chlorophenyl)-5-cyano-2-ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate-4H-pyran-3-carboxylate in lab experiments include its potential to inhibit the activity of certain enzymes, its potential anticancer, anti-inflammatory, and antiviral activities, and its ability to inhibit the growth of certain bacteria and fungi. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate 6-amino-4-(4-chlorophenyl)-5-cyano-2-ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate-4H-pyran-3-carboxylate. These include:
1. Further studies to elucidate its mechanism of action and identify its molecular targets.
2. Studies to evaluate its potential as a therapeutic agent for various diseases, such as cancer, inflammation, and viral infections.
3. Studies to optimize its structure and improve its pharmacological properties, such as its bioavailability and selectivity.
4. Studies to develop new synthetic methods for the production of this compound 6-amino-4-(4-chlorophenyl)-5-cyano-2-ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate-4H-pyran-3-carboxylate and its analogs.
5. Studies to evaluate its potential as a tool compound for studying the role of certain enzymes in cellular processes.
Méthodes De Synthèse
The synthesis of ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate 6-amino-4-(4-chlorophenyl)-5-cyano-2-ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate-4H-pyran-3-carboxylate has been described in the literature. One method involves the reaction of this compound 2-cyano-3,3-dimethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylatebutanoate with 4-chlorobenzaldehyde in the presence of a base and a catalyst, followed by the addition of an amine and an acid. Another method involves the reaction of this compound 2-cyano-3,3-dimethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylatebutanoate with 4-chlorobenzaldehyde and an amine in the presence of a catalyst.
Applications De Recherche Scientifique
Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate-4H-pyran-3-carboxylate has been found to have potential applications in scientific research, particularly in the fields of medicinal chemistry and drug development. It has been studied for its ability to inhibit the activity of certain enzymes, such as protein kinases and phosphodiesterases, which are involved in various cellular processes.
Propriétés
IUPAC Name |
ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-3-13-15(17(21)22-4-2)14(12(9-19)16(20)23-13)10-5-7-11(18)8-6-10/h5-8,14H,3-4,20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXGGLUGRDBVNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(C(=C(O1)N)C#N)C2=CC=C(C=C2)Cl)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5118822.png)

![5-(4-chloro-3-nitrophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5118836.png)






![2-chloro-N-(1-{1-[(2E)-2-methyl-3-phenyl-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5118883.png)

![1,4-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene](/img/structure/B5118904.png)
![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B5118911.png)
